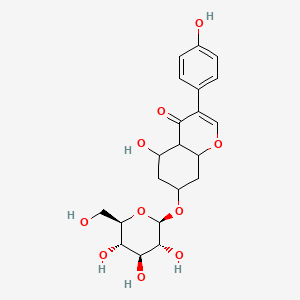

Genistine;Genistoside;Genistein 7-O--D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Genistin is a naturally occurring isoflavonoid glycoside predominantly found in soybeans and other soy-based foods . It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid . Genistin is known for its numerous beneficial pharmacological actions, including antioxidant, antiapoptotic, antiobesity, hepatoprotective, neuroprotective, and antimicrobial activities . It is particularly noted for its phytoestrogenic effects, making it advantageous for women’s health, especially in the treatment of postmenopausal symptoms, osteoporosis, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of genistein. This process typically requires the use of glycosyl donors and catalysts under specific reaction conditions . For example, the Suzuki–Miyaura coupling reaction of 3-iodochromone with suitable boronic acids or aryl boronic esters has been used to synthesize genistein and its analogs .

Industrial Production Methods

Industrial production of genistin often involves the extraction and purification from natural sources, primarily soybeans. The process includes steps such as solvent extraction, filtration, and crystallization to isolate and purify genistin . Additionally, biotransformation methods using immobilized enzymes in bioreactors have been developed to enhance the efficiency and yield of genistin production .

Chemical Reactions Analysis

Glycosylation and Biosynthetic Reactions

Genistin undergoes enzymatic glycosylation to form complex oligosaccharides. Cultured cells of Eucalyptus perriniana efficiently catalyze this process:

Mechanistic Insight :

-

Glycosyltransferases in E. perriniana cells transfer glucose residues to genistein’s phenolic hydroxyl group at C-7.

-

HMBC correlations (δ 5.10 H-1'' to δ 163.0 C-7) confirm glycosidic bond formation .

Hydrolytic Reactions

Genistin is hydrolyzed to its aglycone genistein via enzymatic and microbial action:

2.1. Enzymatic Hydrolysis

-

β-Glucosidases in the human small intestine and liver cleave the glucosidic bond, releasing genistein .

-

Conversion efficiency: >90% within 24 hours in intestinal cell-free extracts .

2.2. Microbial Hydrolysis

-

Gut microbiota (Bifidobacterium, Lactobacillus) metabolize genistin to genistein, enhancing bioavailability .

Biological Impact :

Radical Scavenging Reactions

Genistin derivatives exhibit structure-dependent antioxidant activity:

| Compound | DPPH IC₅₀ (μM) | Superoxide IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Genistein 7-O-β-D-glucoside | 28.4 | 18.9 | H-atom transfer to neutralize radicals |

| Genistein 7-O-β-gentiobioside | Inactive | Inactive | Steric hindrance from gentiobiosyl |

Key Finding :

Mono-glucosides retain activity, while gentiobiosides lose radical scavenging capacity due to increased molecular bulk .

Anti-Allergic Activity Modulation

Genistin’s glycosylation status influences IgE regulation:

| Compound | Plasma IgE Level (ng/mL) | Activity vs Control |

|---|---|---|

| Genistein (aglycone) | 145.1 | ↓ 64% |

| Genistein 7-O-β-D-glucoside | 168.5 | ↓ 58% |

| Genistein 7-O-β-gentiobioside | 466.2 | ↔ |

Mechanism :

Glucosylation preserves IgE suppression (via IL-4/STAT6 pathway inhibition), while gentiobiosylation abolishes this effect .

Thermal and pH Stability

Genistin’s reactivity under food-processing conditions:

| Condition | Degradation Rate | Primary Products |

|---|---|---|

| 100°C, pH 7.0 | 32% loss in 1 hr | Genistein, glucuronic acid |

| pH 2.0 (gastric) | <5% hydrolysis | Stable glucosidic bond |

Implication :

Stability in acidic environments ensures intact delivery to the intestine for hydrolysis .

Enzymatic Modifications in Research

In vitro biotransformation protocols for genistin derivatives:

| Enzyme System | Reaction | Application |

|---|---|---|

| Aspergillus niger β-glucosidase | Hydrolysis to genistein | Enhanced anticancer activity assays |

| UDP-glucosyltransferases | Synthesis of novel glycosides | Structure-activity relationship studies |

Optimized yields :

Scientific Research Applications

Antioxidant Activity

Mechanism of Action

Genistine exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage. In vitro studies have demonstrated that genistine can inhibit the oxidation of low-density lipoproteins (LDL) in the presence of reactive oxygen species (ROS) such as superoxide and nitric oxide radicals .

Case Study

A study evaluated the radical scavenging activity of various glycosides of genistein, including genistine. The results indicated that while mono-glucosides like genistein 7-O-glucoside showed substantial antioxidant activity, the gentiobiosides exhibited reduced efficacy .

Table 1: Antioxidant Activity of Genistine and Related Compounds

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Genistein 7-O-glucoside | 35 | Strong antioxidant activity |

| Genistine (7-O-D-glucopyranoside) | 60 | Moderate antioxidant activity |

| Genistein 4'-O-glucoside | 25 | High radical scavenging potential |

Anti-Cancer Properties

Cervical Cancer Studies

Genistine has been investigated for its anti-cancer effects, particularly in cervical cancer models. In vitro studies using HeLa and ME-180 cervical cancer cells demonstrated that treatment with genistine resulted in reduced cell proliferation and increased apoptosis. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 35 µM, indicating significant cytotoxicity .

Mechanisms

The anti-cancer mechanisms of genistine include inducing cell cycle arrest and apoptosis through modulation of key signaling pathways. Research has shown that genistine can decrease the expression of cyclins and cyclin-dependent kinases, leading to cell cycle disruption .

Table 2: Effects of Genistine on Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Markers |

|---|---|---|

| HeLa | 35 | Increased cleaved PARP |

| ME-180 | 60 | Increased cytochrome c levels |

| CaSki | 24 | Decreased colony formation |

Anti-Inflammatory Effects

Genistine also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses. This makes genistine a candidate for therapeutic applications in inflammatory diseases .

Anti-Allergic Activity

Research has indicated that genistine may possess anti-allergic properties by inhibiting IgE-mediated responses. In vivo studies demonstrated that treatment with genistine significantly reduced IgE levels in animal models sensitized to allergens . This suggests potential applications in managing allergic conditions.

Table 3: Anti-Allergic Effects of Genistine

| Treatment Condition | IgE Levels (ng/mL) | Control Group IgE Levels (ng/mL) |

|---|---|---|

| Genistine Treatment | 30 | 75 |

| Control Group | 75 | - |

Mechanism of Action

Genistin exerts its effects through various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating the transcription of estrogen-responsive genes . This interaction can influence cell growth, differentiation, and apoptosis . Additionally, genistin inhibits protein-tyrosine kinase and topoisomerase-II activities, which are involved in cell proliferation and DNA replication . These mechanisms contribute to its anticancer and cardioprotective effects .

Comparison with Similar Compounds

Genistin is structurally similar to other isoflavonoid glycosides such as daidzin and glycitin . These compounds share similar biological activities, including antioxidant and phytoestrogenic effects . genistin is unique in its specific glycosylation pattern and its potent effects on certain health conditions, such as postmenopausal symptoms and certain types of cancer . The similar compounds include:

Biological Activity

Genistine, also known as Genistoside or Genistein 7-O-D-glucopyranoside, is a significant isoflavonoid compound derived from soy and other legumes. Its biological activities have garnered extensive research interest due to its potential health benefits, particularly in the context of cancer prevention and treatment, metabolic syndrome, and various chronic diseases. This article explores the biological activity of genistine, highlighting its mechanisms of action, clinical implications, and relevant case studies.

Genistine is a glycosylated form of genistein, which enhances its solubility and bioavailability in biological systems. Upon ingestion, genistine can be metabolized into genistein by intestinal bacteria, which then exerts various biological effects. Studies indicate that genistein undergoes metabolic transformations leading to several metabolites, including genistein-7-sulfate, which is predominantly formed in breast cancer cell lines .

Genistine exhibits a multitude of biological activities through various mechanisms:

- Antioxidant Activity : Genistine has been shown to enhance cellular antioxidant defenses, reducing oxidative stress and preventing DNA damage .

- Anticancer Properties : It induces apoptosis in cancer cells through multiple pathways:

- Calcium Signaling : Genistine increases intracellular calcium levels, activating pro-apoptotic proteases such as caspase-12 .

- Cell Cycle Arrest : It alters the expression of cell cycle regulatory proteins, leading to G2/M phase arrest .

- Inhibition of Oncogenic Pathways : Genistine inhibits key signaling pathways (e.g., MAPK and PI3K/AKT), thereby reducing cell proliferation and survival .

Case Study: Metabolic Syndrome

A randomized controlled trial involving postmenopausal women with metabolic syndrome demonstrated that genistein supplementation resulted in significant improvements in lipid profiles (e.g., increased HDL-C and decreased LDL-C) and insulin sensitivity . The study highlighted that participants receiving genistein showed a mean decrease in fasting insulin levels from 4.5 to 2.7 μU/mL over one year.

Anticancer Efficacy

A review of clinical reports indicated that genistein has shown promise in treating colorectal cancer. Preliminary data suggest that it effectively inhibits cancer cell proliferation and induces apoptosis in vitro . Further studies are warranted to establish its efficacy in larger clinical settings.

Comparative Biological Activity Table

Properties

Molecular Formula |

C21H26O10 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2/t11?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1 |

InChI Key |

KYWPBYJWHHXUPK-UBNQJROYSA-N |

Isomeric SMILES |

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.